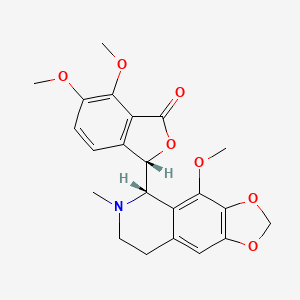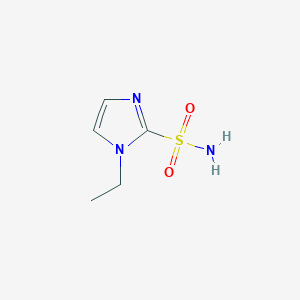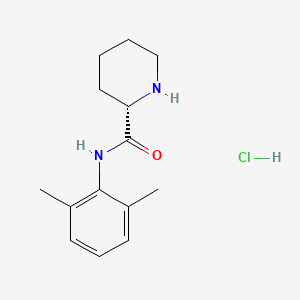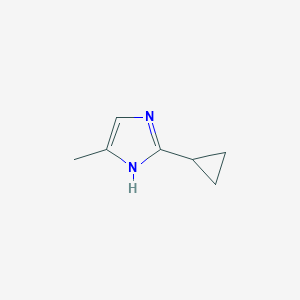
2-cyclopropyl-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group at the second position and a methyl group at the fifth position of the imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and dehydrative aromatization .
Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of high-throughput methods and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired compounds. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Applications De Recherche Scientifique
2-Cyclopropyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of agrochemicals, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-1H-imidazole: Lacks the cyclopropyl group, making it less sterically hindered.
4,5-Dimethyl-1H-imidazole: Contains two methyl groups, altering its electronic properties.
2-Cyclopropyl-1H-imidazole: Similar structure but lacks the methyl group at the fifth position.
Uniqueness: 2-Cyclopropyl-5-methyl-1H-imidazole is unique due to the presence of both cyclopropyl and methyl groups, which influence its steric and electronic properties. These structural features can enhance its binding affinity to specific molecular targets and improve its stability under various conditions .
Propriétés
Formule moléculaire |
C7H10N2 |
|---|---|
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
2-cyclopropyl-5-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-7(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |
Clé InChI |
MLNFYQLXIZUERK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



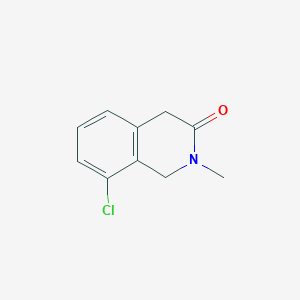
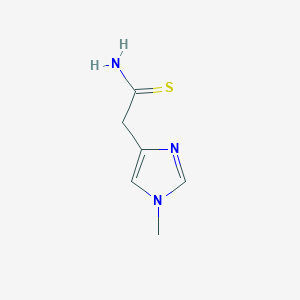
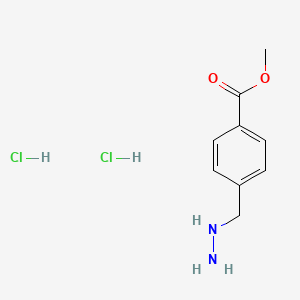
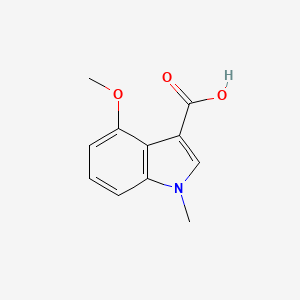
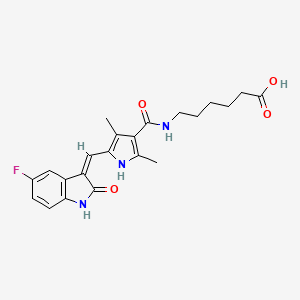

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
